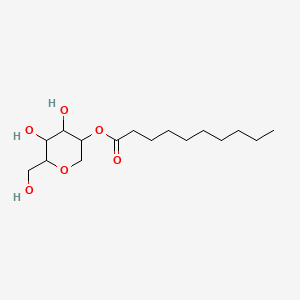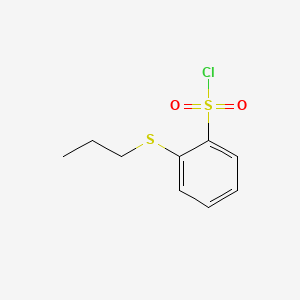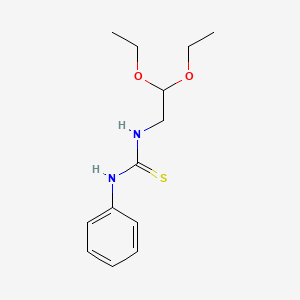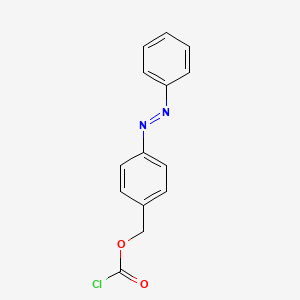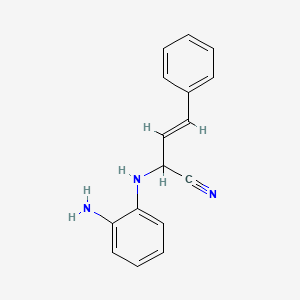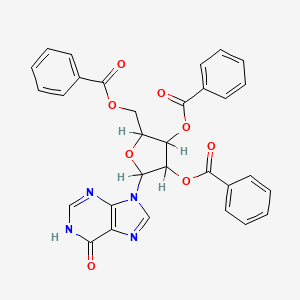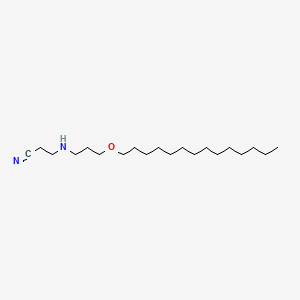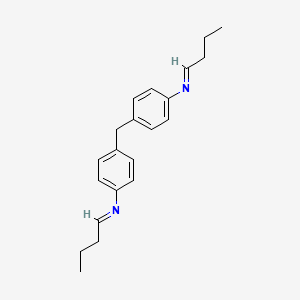
Benzenamine, 4,4'-methylenebis(N-butylidene-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, 4,4’-methylenebis(N-butylidene-) is an organic compound with the molecular formula C13H14N2. It is a derivative of benzenamine, where two benzenamine molecules are linked by a methylene bridge. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4,4’-methylenebis(N-butylidene-) typically involves the reaction of benzenamine with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of an intermediate imine, which then undergoes further reaction to form the final product. The reaction conditions, such as temperature, pH, and solvent, can significantly influence the yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of Benzenamine, 4,4’-methylenebis(N-butylidene-) is often carried out in large-scale reactors with precise control over reaction parameters. The use of catalysts and optimized reaction conditions ensures high efficiency and cost-effectiveness. The product is then purified through various techniques, such as distillation, crystallization, or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenamine, 4,4’-methylenebis(N-butylidene-) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Substitution reactions often involve reagents like halogens, alkyl halides, and sulfonyl chlorides under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds or quinones, while reduction can produce primary or secondary amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Applications De Recherche Scientifique
Benzenamine, 4,4’-methylenebis(N-butylidene-) has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benzenamine, 4,4’-methylenebis(N-butylidene-) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. These interactions can result in various biological effects, such as inhibition of enzyme activity, modulation of signaling pathways, or induction of cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenamine, 4,4’-methylenebis-: A closely related compound with similar structural features.
Benzenamine, 4,4’-methylenebis[2-methoxy-]: Another derivative with additional methoxy groups.
Benzenamine, 4,4’-methylenebis[N,N-dimethyl-]: A derivative with dimethyl groups attached to the nitrogen atoms.
Uniqueness
Benzenamine, 4,4’-methylenebis(N-butylidene-) is unique due to its specific structural features and reactivity. The presence of the methylene bridge and the butylidene groups imparts distinct chemical and physical properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and form a wide range of derivatives further enhances its utility in scientific research and industrial processes.
Propriétés
Numéro CAS |
72089-11-3 |
|---|---|
Formule moléculaire |
C21H26N2 |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
N-[4-[[4-(butylideneamino)phenyl]methyl]phenyl]butan-1-imine |
InChI |
InChI=1S/C21H26N2/c1-3-5-15-22-20-11-7-18(8-12-20)17-19-9-13-21(14-10-19)23-16-6-4-2/h7-16H,3-6,17H2,1-2H3 |
Clé InChI |
HULWIRGKKACUSP-UHFFFAOYSA-N |
SMILES canonique |
CCCC=NC1=CC=C(C=C1)CC2=CC=C(C=C2)N=CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


